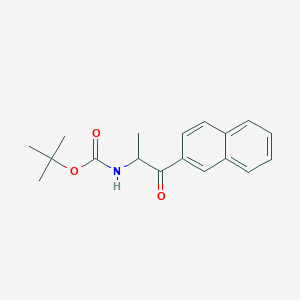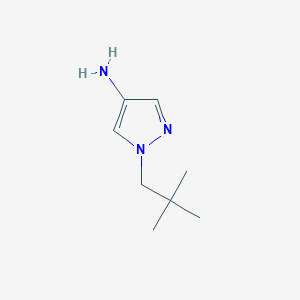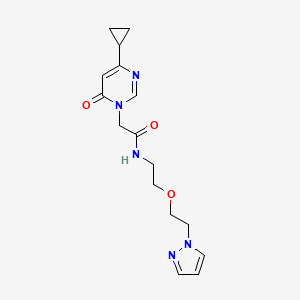![molecular formula C17H20N4O2S B2405202 8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-57-5](/img/structure/B2405202.png)
8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA . The compound also contains a sulfanyl group attached to a dimethylphenyl group, which could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the purine core, with the sulfanyl group and the dimethylphenyl group adding some three-dimensionality . The presence of the dione (two carbonyl groups) in the purine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the sulfanyl group. The purine core, being aromatic, is generally stable but can participate in electrophilic aromatic substitution reactions . The sulfanyl group could potentially be oxidized or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The purine core is likely to make the compound relatively stable and aromatic . The presence of the sulfanyl group could potentially make the compound more polar and influence its solubility .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Insights
Research delving into the metabolic pathways of related compounds offers a foundation for understanding the applications and implications of specific chemicals, including the one . For instance, studies on methenolone metabolism reveal the importance of sulfation as a phase II metabolic pathway, proposing metabolites significant in the sulfate fraction (Fragkaki et al., 2015). Similar investigations into urinary metabolites, such as dimethylhippuric acids after exposure to trimethylbenzenes, provide insights into biomarkers for chemical exposure and the body's response mechanisms (Järnberg et al., 1997).
Toxicology and Exposure Assessment
The toxicological assessment of chemical compounds and their impact on human health forms a critical area of research. Investigations into the effects of exposure to specific compounds, such as trimethyltin and dimethyltin, illustrate the neurotoxic effects and highlight the importance of occupational safety measures (Ross et al., 1981). These studies underscore the necessity of understanding chemical toxicokinetics and the role of metabolites in assessing exposure risks.
Biomonitoring and Environmental Health
Biomonitoring research, focusing on the detection of chemical metabolites in biological samples, provides invaluable data for assessing environmental and occupational exposure. The determination of metabolites such as 3,4-dimethylhippuric acid in workers exposed to trimethylbenzenes underscores the utility of biological monitoring in the paint and varnish industry, guiding safety protocols and exposure limits (Fukaya et al., 1994).
Implications for Drug Development and Safety
Understanding the metabolic pathways and toxicological profiles of chemical compounds has direct implications for drug development and safety. Studies on the metabolites of therapeutic agents, such as 6-mercaptopurine, provide insights into the pharmacokinetics and potential side effects, informing dosage adjustments and monitoring strategies (Keuzenkamp-Jansen et al., 1996).
Eigenschaften
IUPAC Name |
8-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-6-7-11(2)12(8-10)9-24-16-18-13-14(19(16)3)20(4)17(23)21(5)15(13)22/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVRGJCWWKDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

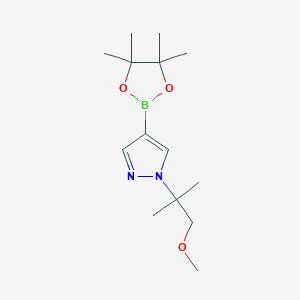
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)


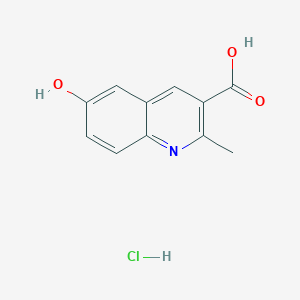
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)
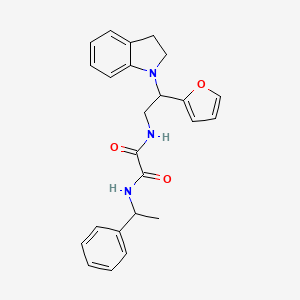
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
